molecular formula C9HClF16O B1585745 9H-Hexadecafluorononanoyl chloride CAS No. 423-95-0

9H-Hexadecafluorononanoyl chloride

Cat. No.: B1585745
CAS No.: 423-95-0
M. Wt: 464.53 g/mol
InChI Key: RJYUFWDUKZUCSP-UHFFFAOYSA-N
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Description

9H-Hexadecafluorononanoyl chloride is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is commonly used in various industrial applications, particularly in the production of fluoropolymers and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Hexadecafluorononanoyl chloride typically involves the fluorination of nonanoyl chloride. One common method is the electrochemical fluorination process, where nonanoyl chloride is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity compounds. The reaction conditions typically include the use of anhydrous hydrogen fluoride and a suitable electrolyte, such as potassium fluoride, to facilitate the fluorination process.

Chemical Reactions Analysis

Types of Reactions

9H-Hexadecafluorononanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: It can be reduced to form corresponding alcohols or hydrocarbons.

    Hydrolysis: In the presence of water, it can hydrolyze to form perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of perfluorinated amides, esters, or thioesters.

    Reduction: Formation of perfluorinated alcohols or hydrocarbons.

    Hydrolysis: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

9H-Hexadecafluorononanoyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and polymers.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of fluoropolymers, which are used in coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of 9H-Hexadecafluorononanoyl chloride involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This electrophilicity facilitates nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chloride group. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: Another perfluorinated compound with similar properties but different functional groups.

    Perfluorooctanoic acid: A shorter-chain perfluorinated carboxylic acid with similar hydrophobic and chemical resistance properties.

Uniqueness

9H-Hexadecafluorononanoyl chloride is unique due to its specific chain length and the presence of a chloride functional group. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HClF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUFWDUKZUCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HClF16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195124
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-95-0
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9H-Hexadecafluorononanoyl chloride
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9H-Hexadecafluorononanoyl chloride
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9H-Hexadecafluorononanoyl chloride

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